molecular formula C23H18FNO6 B12200031 N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine

Cat. No.: B12200031
M. Wt: 423.4 g/mol
InChI Key: YFWLXKWGIGHCGH-UHFFFAOYSA-N
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Description

N-{[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a structurally complex psoralen derivative characterized by a fused furochromenone core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and an acetyl-beta-alanine moiety at position 4. Psoralen derivatives are widely studied for their biological activities, including antifungal, anticancer, and photosensitizing properties .

Properties

Molecular Formula

C23H18FNO6

Molecular Weight

423.4 g/mol

IUPAC Name

3-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C23H18FNO6/c1-12-15-8-17-18(13-2-4-14(24)5-3-13)11-30-19(17)10-20(15)31-23(29)16(12)9-21(26)25-7-6-22(27)28/h2-5,8,10-11H,6-7,9H2,1H3,(H,25,26)(H,27,28)

InChI Key

YFWLXKWGIGHCGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach starts with the preparation of the furochromenone core, followed by the introduction of the fluorophenyl group and the beta-alanine moiety. The key steps include:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Attachment of the beta-alanine moiety: This can be accomplished through an amide coupling reaction using beta-alanine and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Industry: The compound is investigated for its potential use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the furochromenone core contributes to its overall stability and reactivity. The beta-alanine moiety may facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the chromenone core, substituents, and side chains. Below is a detailed comparison with key derivatives:

Core Modifications and Substituents

Compound II-9 :

  • Structure : 2-(3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-((4-phenylthiazol-2-yl)carbamothioyl)acetamide
  • Key Features : A phenylthiazole-carbamothioyl group replaces the beta-alanine moiety.
  • Activity : Exhibits strong fungicidal activity (EC₅₀ = 12.3 µg/mL against Botrytis cinerea), attributed to the electron-withdrawing thiazole group enhancing target binding .
  • Physicochemical Data :
    • Yield: 67%
    • Melting Point: 257–258°C
    • HRMS (ESI): m/z 570.0952 ([M + H]⁺) .

Compound II-16 :

  • Structure : N-((3,5-Dichlorophenyl)carbamothioyl)-2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
  • Key Features : Dichlorophenyl substitution introduces steric bulk and lipophilicity.
  • Activity : Higher fungicidal potency (EC₅₀ = 8.7 µg/mL against B. cinerea) compared to II-9, likely due to enhanced membrane penetration from chlorinated substituents .
  • Physicochemical Data :
    • Yield: 91%
    • Melting Point: 209–210°C
    • ¹³C NMR: δ 179.19 (C=S), 172.00 (C=O) .
Side-Chain Variations

Compound 86 :

  • Structure: N-(Cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
  • Key Features: A cynomethyl group replaces the fluorophenyl and beta-alanine moieties.
  • Activity : Demonstrates moderate antifungal activity (EC₅₀ = 25.8 µg/mL), suggesting fluorophenyl groups are critical for potency .

2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid :

  • Structure : Parent acid of the target compound, lacking the beta-alanine moiety.
  • Physicochemical Data :
    • Molecular Weight: 352.32 g/mol
    • CAS: 664366-13-6
    • Purity: 95% .

Biological Activity

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C23H18FNO6
  • Molecular Weight : 423.4 g/mol
  • IUPAC Name : 3-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid
  • CAS Number : 921105-35-3

The compound features a complex structure that integrates a furochromenone core with a fluorophenyl group and a beta-alanine moiety. This unique arrangement contributes to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furochromenone Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Often performed using Friedel-Crafts acylation with fluorobenzene derivatives.
  • Attachment of the Beta-Alanine Moiety : Accomplished via amide coupling reactions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : The fluorophenyl group enhances binding affinity to certain receptors, modulating their activity.
  • Cell Membrane Transport : The beta-alanine moiety may facilitate transport across cell membranes, increasing bioavailability .

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
HepG28.46 ± 0.28Induces apoptosis via caspase activation
A549Not reportedCell cycle arrest in G2/M phase
KB31Low µM rangeInduces apoptosis without G1 phase arrest

In a study involving HepG2 cells (human liver cancer), the compound demonstrated an IC50 value of 8.46 µM, indicating strong cytotoxicity. The apoptosis induced was characterized by activation of caspases 3, 8, and 9, depolarization of mitochondrial membrane potential, and release of cytochrome c .

Another study highlighted its effectiveness in inducing G2/M phase arrest in A549 cells (lung cancer), suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the furochromenone core significantly affect biological activity:

  • Fluorine Substitution : Enhances binding affinity and cytotoxicity.
  • Beta-Alanine Moiety : Essential for cellular uptake and interaction with target proteins.
  • Core Structure Integrity : Maintaining the bicyclic nature is crucial for activity .

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